molecular formula C15H17NO2 B3065353 N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE CAS No. 38641-90-6

N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE

Cat. No.: B3065353
CAS No.: 38641-90-6
M. Wt: 243.3 g/mol
InChI Key: ZYSGLIDSUFDSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a naphthalene ring and an ethyl group attached to a propanamide backbone. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE typically involves the reaction of naphthalene-1-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The resulting ester is then converted to the amide using ethylamine under appropriate conditions .

Industrial Production Methods

The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE is unique due to its specific ethyl group and amide functionality, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in research for exploring new chemical reactions and biological activities .

Properties

IUPAC Name

N-ethyl-2-naphthalen-1-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-16-15(17)11(2)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSGLIDSUFDSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589897
Record name N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38641-90-6
Record name N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-ETHYL-2-(NAPHTHALEN-1-YLOXY)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.